molecular formula C14H17N3O3S2 B11032718 Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate

Cat. No.: B11032718
M. Wt: 339.4 g/mol
InChI Key: QQHAJKGKQZNHDR-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring. This can be achieved by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Amidation: The carbonyl group is introduced via an amidation reaction, where the thiazole derivative reacts with a suitable amine.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (amines, thiols) for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thiazole ring structure is of particular interest due to its aromaticity and ability to participate in various chemical reactions.

Biology

Biologically, thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties . This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, thiazole derivatives have been investigated for their anti-inflammatory, analgesic, and anticancer properties . Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate may exhibit similar pharmacological activities, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the synthesis of dyes, biocides, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar substituents but lacking the ester and amide functionalities.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism and neural function.

    Sulfathiazole: An antimicrobial agent with a thiazole ring.

Uniqueness

Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-propyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its dual thiazole rings and the presence of both ester and amide functionalities make it a versatile compound for various applications.

Properties

Molecular Formula

C14H17N3O3S2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-propyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H17N3O3S2/c1-5-6-9-10(13(19)20-4)16-14(22-9)17-12(18)11-7(2)15-8(3)21-11/h5-6H2,1-4H3,(H,16,17,18)

InChI Key

QQHAJKGKQZNHDR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(S1)NC(=O)C2=C(N=C(S2)C)C)C(=O)OC

Origin of Product

United States

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